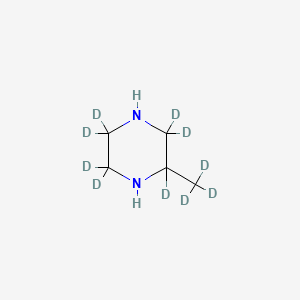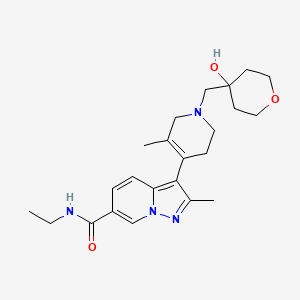
YEATS4 binder-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YEATS4 binder-1 is a potent and selective compound that targets the KAc recognition site within the YEATS structural domain. It exhibits a binding affinity with a K value of 37 nM . This compound is primarily used in scientific research to study the functions and mechanisms of the YEATS4 protein, which is involved in various biological processes, including chromatin remodeling and gene expression regulation .
Preparation Methods
The synthesis of YEATS4 binder-1 involves several steps. One of the synthetic routes includes the reaction of 1,1-dimethylethyl (3S,4S)-4-amino-3-methyl-1-piperidinecarboxylate with N-ethyl-4-fluoro-3-nitrobenzamide in dichloromethane (DCM) at 50°C for 16 hours. The reaction mixture is then washed with water, and the aqueous layer is separated
Chemical Reactions Analysis
YEATS4 binder-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group in the compound to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
YEATS4 binder-1 has several scientific research applications, including:
Chemistry: It is used to study the binding interactions and selectivity of small molecules with the YEATS4 protein.
Biology: The compound helps in understanding the role of YEATS4 in chromatin remodeling and gene expression regulation.
Medicine: this compound is used in cancer research to investigate the potential of YEATS4 as a therapeutic target. .
Mechanism of Action
YEATS4 binder-1 exerts its effects by binding to the KAc recognition site of the YEATS4 structural domain. This binding inhibits the interaction of YEATS4 with acetylated histones, thereby affecting chromatin remodeling and gene expression. The compound also influences the p53 pathway, leading to changes in cell proliferation, apoptosis, and drug resistance .
Comparison with Similar Compounds
YEATS4 binder-1 is unique in its high selectivity and binding affinity for the YEATS4 protein. Similar compounds include:
YEATS1 binder: Targets the YEATS1 protein with lower selectivity.
YEATS2 binder: Binds to the YEATS2 protein but with different binding affinities and selectivity.
YEATS3 binder: Similar to this compound but targets the YEATS3 protein.
These compounds share structural similarities but differ in their selectivity and binding affinities, making this compound a valuable tool for studying the specific functions of the YEATS4 protein.
Properties
Molecular Formula |
C23H32N4O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-ethyl-3-[1-[(4-hydroxyoxan-4-yl)methyl]-5-methyl-3,6-dihydro-2H-pyridin-4-yl]-2-methylpyrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C23H32N4O3/c1-4-24-22(28)18-5-6-20-21(17(3)25-27(20)14-18)19-7-10-26(13-16(19)2)15-23(29)8-11-30-12-9-23/h5-6,14,29H,4,7-13,15H2,1-3H3,(H,24,28) |
InChI Key |
FEUORNFQZFTHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN2C(=C(C(=N2)C)C3=C(CN(CC3)CC4(CCOCC4)O)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


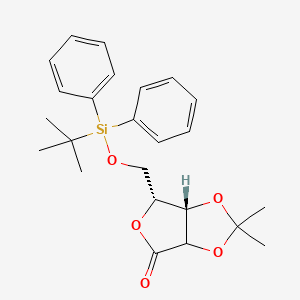
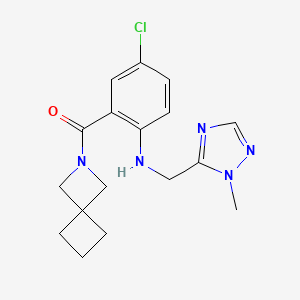
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
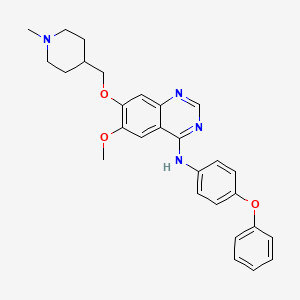
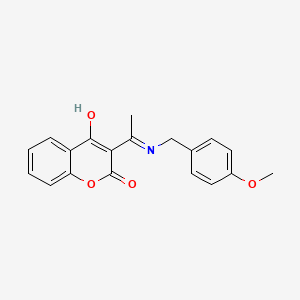

![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
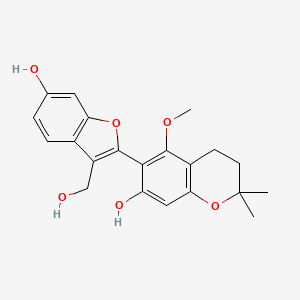
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one](/img/structure/B15139731.png)
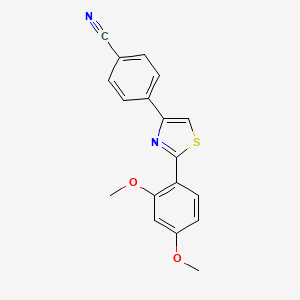
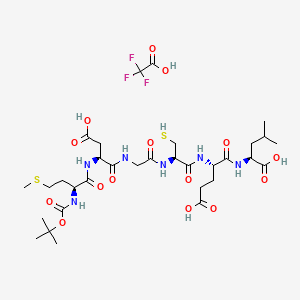
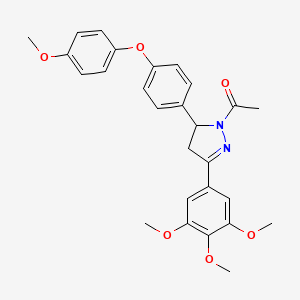
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)
